molecular formula C9H10ClNO B14664968 (2S)-2-chloro-N-phenylpropanamide CAS No. 40781-29-1

(2S)-2-chloro-N-phenylpropanamide

Cat. No.: B14664968
CAS No.: 40781-29-1
M. Wt: 183.63 g/mol
InChI Key: BWWXKHHVIAJJFM-ZETCQYMHSA-N
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Description

(2S)-2-chloro-N-phenylpropanamide (CAS 21262-52-2) is a chiral organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound serves as a valuable synthetic intermediate and subject of study in organic chemistry research. Its primary research application is in investigating reduction mechanisms and reaction pathways; specifically, studies have explored its reduction with lithium aluminium hydride (LiAlH4), which proceeds via a 2-methyl-N-phenylaziridine intermediate to yield a mixture of N-propylaniline and N-isopropylaniline . This makes it a useful model substrate for studying rearrangement reactions, Lewis acid catalysis, and regioselectivity in ring-opening transformations . The chiral center at the second carbon of the propanamide chain further renders it relevant for researching stereochemistry in synthetic pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, noting its potential hazards .

Properties

CAS No.

40781-29-1

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(2S)-2-chloro-N-phenylpropanamide

InChI

InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1

InChI Key

BWWXKHHVIAJJFM-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-chloro-N-phenylpropanamide typically involves the reaction of (2S)-2-chloropropanoic acid with aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of (2S)-2-chloro-N-phenylpropanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Primary Reagents and Conditions

  • LiAlH₄ in THF or Et₂O at reflux (20–22 hrs)

  • LiAlD₄ (isotopic studies)

Key Products

ProductYield (%)Notes
N-Propylaniline40–46.5Direct reduction product
N-Isopropylaniline32.5–39Rearranged product via aziridine intermediate
2-Phenylamino-1-propanol19–21By-product from competing pathways

Mechanistic Insights

  • Reduction proceeds via aziridine intermediates (2-methyl-N-phenylaziridine) .

  • Lewis acid catalysis (AlCl₃ derivatives) accelerates ring-opening of aziridine, favoring N-propylaniline formation .

  • Isotopic labeling (LiAlD₄) confirms hydrogen/deuterium exchange at C-1 and C-3 positions .

Reaction Partners

  • Hydroxide ions (NaOH), amines, thiols

Representative Reaction

text
(2S)-2-chloro-N-phenylpropanamide + NaOH → (2S)-2-hydroxy-N-phenylpropanamide + NaCl

Conditions : Aqueous NaOH, room temperature.
Stereochemical Integrity : Retention of (2S) configuration confirmed by chiral HPLC.

Protocol

  • React with 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

  • Catalyst: LiH in DMF (24 hrs)

Product

2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives .
Applications : Nonlinear optical materials and bioactive intermediates .

Oxidation Pathways

Limited direct data exists, but analogous compounds suggest:

  • KMnO₄ in acidic/neutral media oxidizes the phenyl ring to carboxylic acids.

  • Ozone cleaves double bonds in unsaturated derivatives.

Critical Factors Influencing Reactivity

FactorImpact
Solvent THF enhances LiAlH₄ reduction efficiency vs. Et₂O .
Molar Ratios Excess LiAlH₄ (3+ equiv.) suppresses aziridine isolation .
Stereochemistry (2S) configuration directs regioselectivity in substitution reactions.

Competing Pathways in Reduction

  • Path A : Direct reduction → N-propylaniline.

  • Path B : Aziridine formation → rearrangement → N-isopropylaniline .

  • Path C : Hydroxide attack → amino alcohol by-products .

Comparative Reaction Outcomes

Reaction TypeMajor Product(s)Yield Range (%)Key Determinants
Reduction (LiAlH₄)N-Propylaniline40–46.5Solvent, LiAlH₄ stoichiometry
N-Isopropylaniline32.5–39Lewis acid catalysis
Thiol SubstitutionTriazole derivativesNot reportedLiH catalyst, DMF solvent
Hydroxide Substitution2-HydroxypropanamideQuantitativeNaOH concentration

Unresolved Questions

  • Oxidation Specificity : Lack of direct studies on (2S)-configured substrate.

  • Enzymatic Interactions : Metabolic pathways remain uncharacterized.

Scientific Research Applications

(2S)-2-chloro-N-phenylpropanamide: Applications in Scientific Research

(2S)-2-chloro-N-phenylpropanamide is a chemical compound with applications in scientific research. The applications include use as a precursor in synthesizing complex molecules and investigating chemical reactions .

Scientific Research Applications

(2S)-2-chloro-N-phenylpropanamide has applications in organic synthesis, materials science, and biomedical research .

Organic Synthesis

  • Precursor in chemical synthesis (2S)-2-chloro-N-phenylpropanamide can serve as a starting material or intermediate in synthesizing other organic compounds . For example, it can be used to synthesize novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide .
  • Study of reduction reactions The reduction of 2-chloro-N-phenylpropanamide with LiAlH4 has been investigated to understand the reaction mechanisms and products formed .

Materials Science

  • Nonlinear Optics Triazole derivatives, synthesized using (2S)-2-chloro-N-phenylpropanamide, are explored for nonlinear optical (NLO) applications in fields such as biophysics, chemical dynamics, and materials science . These compounds exhibit properties like 2nd-order hyperpolarizability and self-focusing switching,

Mechanism of Action

The mechanism of action of (2S)-2-chloro-N-phenylpropanamide involves its interaction with specific molecular targets. The chloro group and the amide functionality play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Substituents

(a) 2-Hydroxy-N-phenylpropanamide (8)
  • Structure : Replaces the chloro group with a hydroxyl group.
  • Properties : Lower melting point (50–52°C) compared to chloro derivatives due to reduced crystallinity from hydrogen bonding .
  • Reactivity : The hydroxyl group facilitates hydrolysis and esterification but reduces electrophilicity at the β-carbon, limiting reductive ring-opening reactions .
(b) 1-(Phenylcarbonyl)ethyl Acetate (9)
  • Structure : Acetylated derivative of the parent compound.
  • Properties : Higher melting point (120–121°C) due to increased molecular rigidity .
  • Reactivity : Acts as an activated ester, enabling nucleophilic substitution reactions (e.g., with Na2CO3 to form 2-hydroxy derivatives) .
(c) 2-Chloro-N-(nitrophenyl)propanamide Derivatives
  • Examples : 2-Chloro-N-(2-nitrophenyl)propanamide (CAS 206054-37-7) and 2-Chloro-N-(4-nitrophenyl)propanamide (CAS 147372-40-5).
  • Properties : Nitro groups introduce strong electron-withdrawing effects, enhancing amide electrophilicity and altering solubility .
  • Applications : Used in R&D for synthesizing nitroaromatic amines or heterocycles .

Compounds with Varied Backbones or Stereochemistry

(a) N-(2-Chlorophenyl)-2-methylpropanamide (CAS 5434-52-6)
  • Structure : Methyl substitution at C2 and a 2-chlorophenyl group.
  • Reactivity : The methyl group sterically hinders nucleophilic attacks, while the 2-chlorophenyl group directs electrophilic substitution to the para position .
(b) (2S)-2-Amino-N-[(1S)-1-phenylethyl]propanamide (CAS 133287-25-9)
  • Structure: Replaces chloro with an amino group and introduces a chiral phenylethyl substituent.
  • Properties : Increased basicity and hydrogen-bonding capacity, making it suitable for asymmetric catalysis or pharmaceutical intermediates .

Reactivity Comparison in Reductive Transformations

Reduction with LiAlH4

Compound Primary Products Mechanism Insights Reference
(2S)-2-Chloro-N-phenylpropanamide N-Propylaniline, N-Isopropylaniline (1:1 ratio), 2-Phenylamino-1-propanol Forms aziridine intermediates; non-regioselective ring-opening due to AlCl3 catalysis .
2-Methyl-N-phenylaziridine N-Propylaniline, N-Isopropylaniline (1:2 ratio) Slower reduction without AlCl3; less selectivity in ring-opening .
2-Hydroxy-N-phenylpropanamide Not reported Hydroxyl group destabilizes aziridine formation, favoring hydrolysis .

Key Mechanistic Differences

  • Chloro vs. Methyl/Aziridine Systems : The chloro group in (2S)-2-chloro-N-phenylpropanamide facilitates aziridine formation, while methyl-substituted aziridines exhibit slower reduction kinetics .
  • Role of Lewis Acids : AlCl3 accelerates aziridine reduction and shifts product ratios toward N-propylaniline by promoting SN1-like pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-chloro-N-phenylpropanamide, considering stereochemical control?

  • Methodology :

  • Step 1 : Use chiral starting materials (e.g., L-serine derivatives) to preserve the (2S)-configuration during synthesis.
  • Step 2 : Catalytic hydrogenation with Pd/C under controlled pressure (e.g., 40 psi) to reduce intermediates, followed by acid treatment to form the hydrochloride salt .
  • Step 3 : Purify via silica gel column chromatography using gradients of ethyl acetate/hexane to isolate the enantiomerically pure product .
    • Key Considerations : Monitor reaction progress with TLC and optimize solvent systems (e.g., THF-MeOH) to enhance yield .

Q. How can the purity and structural integrity of (2S)-2-chloro-N-phenylpropanamide be validated?

  • Analytical Techniques :

  • NMR : Assign chemical shifts (e.g., δ 1.5–1.7 ppm for chiral CH-Cl; aromatic protons at δ 7.2–7.5 ppm) to confirm stereochemistry .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]+ at m/z 212.1) and fragmentation patterns to verify molecular weight .
  • HPLC : Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to assess enantiomeric excess (>98%) .

Q. What safety protocols are essential when handling (2S)-2-chloro-N-phenylpropanamide?

  • Precautions :

  • Avoid inhalation or skin contact using fume hoods, gloves, and goggles .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Strategies :

  • Cross-Validation : Compare data with enantiomeric standards or computational models (e.g., DFT calculations for predicted chemical shifts) .
  • Dynamic Effects : Investigate temperature-dependent NMR to identify conformational exchange broadening .

Q. What role does stereochemistry play in the biological activity of (2S)-2-chloro-N-phenylpropanamide?

  • Experimental Design :

  • Enantiomer Comparison : Synthesize the (2R)-enantiomer and compare bioactivity (e.g., enzyme inhibition assays) .
  • Molecular Docking : Use X-ray crystallography or cryo-EM to map interactions between the (2S)-isomer and target proteins .

Q. How can reaction yields be improved in large-scale synthesis of (2S)-2-chloro-N-phenylpropanamide?

  • Optimization Approaches :

  • Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂) for hydrogenation efficiency .
  • Solvent Systems : Replace ethanol with DMF or acetonitrile to enhance solubility of intermediates .

Q. What mechanistic insights exist for the degradation pathways of (2S)-2-chloro-N-phenylpropanamide under varying pH conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in buffers (pH 1–13) and analyze degradation products via LC-MS .
  • Kinetic Analysis : Calculate half-lives (t₁/₂) and propose hydrolysis mechanisms (e.g., SN1 vs. SN2) based on Arrhenius plots .

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